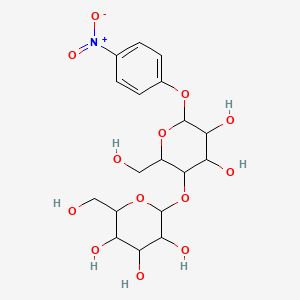

p-Nitrophenyl-alpha-D-maltoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Nitrophenyl β-D-Cellobioside is a disaccharide derivative commonly used as a chromogenic substrate in enzymatic assays. It is particularly useful for detecting cellulase activity, including exoglucanase, endoglucanase, and β-glucosidase enzymes. The compound is a cellotriose analog and is hydrolyzed to release 4-nitrophenol, which can be easily detected due to its yellow color .

準備方法

Synthetic Routes and Reaction Conditions

4-Nitrophenyl β-D-Cellobioside can be synthesized through the glycosylation of cellobiose with 4-nitrophenyl glycoside. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst such as silver triflate or boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods

Industrial production of 4-Nitrophenyl β-D-Cellobioside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions

4-Nitrophenyl β-D-Cellobioside primarily undergoes hydrolysis reactions catalyzed by cellulase enzymes. These reactions involve the cleavage of the glycosidic bond, resulting in the formation of 4-nitrophenol and cellobiose .

Common Reagents and Conditions

Hydrolysis: Catalyzed by cellulase enzymes such as exoglucanase, endoglucanase, and β-glucosidase.

Detection: The release of 4-nitrophenol can be detected spectrophotometrically at 405 nm due to its yellow color.

Major Products

4-Nitrophenol: A yellow compound that is easily detectable.

Cellobiose: A disaccharide consisting of two glucose units.

科学的研究の応用

4-Nitrophenyl β-D-Cellobioside is widely used in scientific research for the following applications:

Enzyme Assays: Used as a substrate to measure the activity of cellulase enzymes in various organisms, including bacteria, fungi, and plants

Biochemical Studies: Helps in studying the mechanism of action of cellulase enzymes and their role in cellulose degradation.

Industrial Applications: Used in the development of biofuels and bioproducts by assessing the efficiency of cellulase enzymes in breaking down cellulose.

Medical Research: Investigated for its potential role in understanding diseases related to carbohydrate metabolism and enzyme deficiencies.

作用機序

4-ニトロフェニル β-D-セロビオシドの作用機序には、セルラーゼ酵素による加水分解が含まれます。酵素は基質に結合し、グルコースユニット間のグリコシド結合の切断を触媒して、4-ニトロフェノールとセロビオースを放出します。 加水分解反応は、酵素基質複合体と遷移状態の形成を含む一連のステップを経て進行します .

6. 類似の化合物との比較

類似の化合物

4-ニトロフェニル β-D-グルコピラノシド: β-グルコシダーゼ活性の検出に使用される別の発色基質.

4-ニトロフェニル β-D-ラクトピラノシド: β-ガラクトシダーゼ活性の検出に使用されます.

4-ニトロフェニル β-D-マンノピラノシド: β-マンノシダーゼ活性の検出に使用されます.

独自性

4-ニトロフェニル β-D-セロビオシドは、セルラーゼ活性の検出における特定の用途により、独自です。加水分解時に発色生成物(4-ニトロフェノール)を放出する能力は、酵素アッセイにおいて貴重なツールとなります。 この化合物の構造には、セロビオース部分が含まれており、セルラーゼ酵素と特異的に相互作用できます。これにより、他の類似の発色基質と区別されます .

類似化合物との比較

Similar Compounds

4-Nitrophenyl β-D-Glucopyranoside: Another chromogenic substrate used for detecting β-glucosidase activity.

4-Nitrophenyl β-D-Lactopyranoside: Used for detecting β-galactosidase activity.

4-Nitrophenyl β-D-Mannopyranoside: Used for detecting β-mannosidase activity.

Uniqueness

4-Nitrophenyl β-D-Cellobioside is unique due to its specific application in detecting cellulase activity. Its ability to release a chromogenic product (4-nitrophenol) upon hydrolysis makes it a valuable tool in enzymatic assays. The compound’s structure, which includes a cellobiose moiety, allows it to specifically interact with cellulase enzymes, distinguishing it from other similar chromogenic substrates .

特性

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875080 |

Source

|

| Record name | ?-D-GLUCOPYRANOSIDE, 4-NITROPHENYL 4-O-_-D-GLUCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56846-39-0 |

Source

|

| Record name | ?-D-GLUCOPYRANOSIDE, 4-NITROPHENYL 4-O-_-D-GLUCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-6-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2634560.png)

methanone](/img/structure/B2634562.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea](/img/structure/B2634571.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)

![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)

![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)

![2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B2634578.png)

![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)